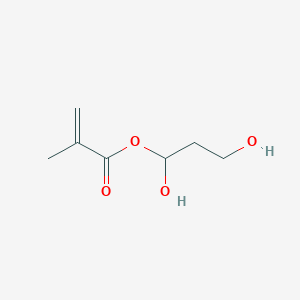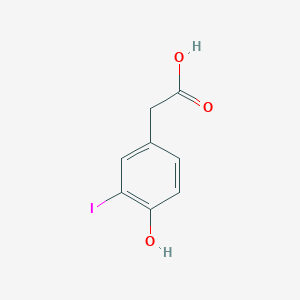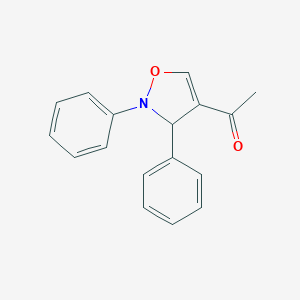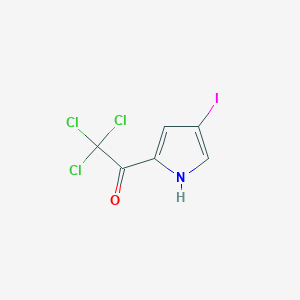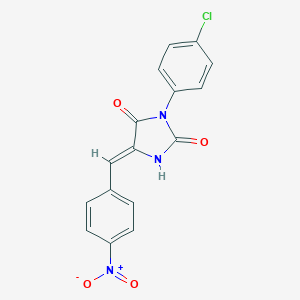
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of hydantoin and is commonly referred to as nitrophenyl hydantoin.
Scientific Research Applications
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In agriculture, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been investigated for its potential use as a pesticide. In materials science, this compound has been studied for its ability to form stable complexes with metal ions, which can be used in the development of new materials.
Mechanism Of Action
The mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical And Physiological Effects
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to inhibit the growth of various bacterial and fungal strains. In terms of its physiological effects, this compound has been reported to reduce pain and inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- in lab experiments is its ability to selectively target specific enzymes and pathways. Additionally, this compound has been shown to have low toxicity and high stability, which makes it a suitable candidate for various applications. However, one of the limitations of using hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the study of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-. One area of research is the development of new derivatives of this compound with improved properties such as increased solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- and its potential applications in various fields. Finally, the development of new methods for the synthesis of this compound may also be an area of future research.
Synthesis Methods
The synthesis of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- involves the reaction of p-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of p-chlorophenyl hydantoin, which is then treated with p-nitrobenzaldehyde in the presence of acetic anhydride to yield hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-.
properties
CAS RN |
111223-98-4 |
|---|---|
Product Name |
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- |
Molecular Formula |
C16H10ClN3O4 |
Molecular Weight |
343.72 g/mol |
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-3-7-12(8-4-11)19-15(21)14(18-16(19)22)9-10-1-5-13(6-2-10)20(23)24/h1-9H,(H,18,22)/b14-9- |
InChI Key |
OICCYDNIOIEXDL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
synonyms |
(5Z)-3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2, 4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
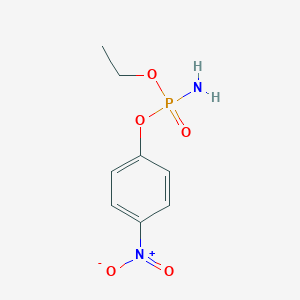
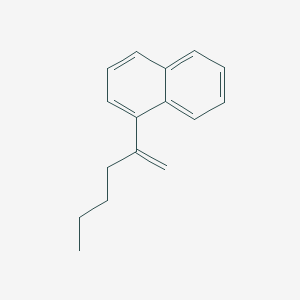
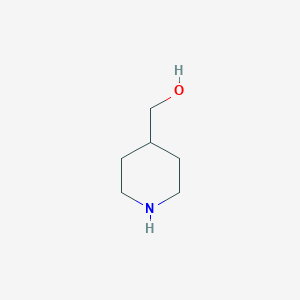
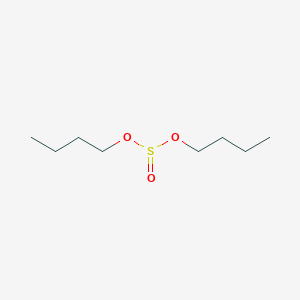
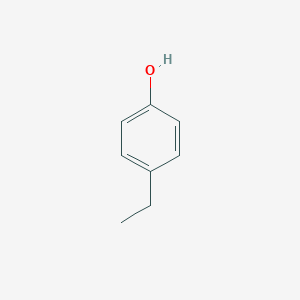
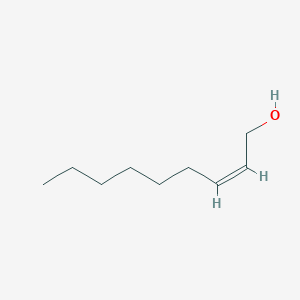
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
